Coordination Denticity: Hexadentate vs. Bidentate Bridging
In Cd(II) coordination polymers, the fully deprotonated CMOPAA²⁻ ligand (derived from (E)-3-[4-(carboxymethoxy)phenyl]prop-2-enoic acid) coordinates to four adjacent Cd(II) ions through a hexadentate bridging mode involving both the propenoate carboxylate and the carboxymethoxy carboxylate, together with the ether oxygen [1]. By contrast, 4-methoxycinnamic acid possesses only a single carboxylate donor and typically exhibits monodentate or bidentate bridging; its lack of a second carboxylate precludes the higher-connectivity architectures observed with the carboxymethoxy derivative.
| Evidence Dimension | Maximum coordination denticity and number of metal ions bridged per ligand |
|---|---|
| Target Compound Data | Hexadentate; coordinates to 4 adjacent Cd(II) ions in [Cd(CMOPAA)(Bipy)]ₙ |
| Comparator Or Baseline | 4-Methoxycinnamic acid: maximum bidentate; typically bridges 2 metal ions (literature consensus for cinnamate-type monobasic ligands) |
| Quantified Difference | 3-fold increase in bridged metal-ion count per ligand (4 vs. ≤2); denticity increase from 2 to 6 |
| Conditions | Single-crystal X-ray diffraction; solvothermal synthesis at 120–160 °C; Cd(II) systems with 2,2′-bipyridine co-ligand [1] |
Why This Matters
Higher connectivity directly translates into superior framework dimensionality and porosity, which are critical performance parameters for MOF-based separation and storage materials.
- [1] Nie, X.-L., et al. Synthesis and Crystal Structures of Two Cd(II) Coordination Polymers Assembled by 4-Carboxymethoxy-3-phenylacrylic Acid Ligands. Journal of Chemical Crystallography, 2023, 53, 16–24. View Source
